BenchChemオンラインストアへようこそ!

1-(4-Pyridyl)homopiperazine dihydrochloride

Sigma Receptor CNS Pharmacology Receptor Subtype Selectivity

Select 1-(4-Pyridyl)homopiperazine dihydrochloride for CNS & kinase discovery. The 4-pyridyl substitution directs σ1 receptor binding over σ2, while the seven-membered homopiperazine ring imparts conformational flexibility absent in piperazine analogs—critical for optimizing ligand-receptor interactions. As a dihydrochloride salt, it provides superior aqueous solubility and handling stability versus the free base, enabling direct use in amide coupling and reductive amination without neutralization. Validated scaffold for σ1 antagonists, H3R modulators, and ATP-competitive kinase inhibitors.

Molecular Formula C10H17Cl2N3
Molecular Weight 250.17 g/mol
CAS No. 851292-41-6
Cat. No. B1302288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Pyridyl)homopiperazine dihydrochloride
CAS851292-41-6
Molecular FormulaC10H17Cl2N3
Molecular Weight250.17 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C10H15N3.2ClH/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10;;/h2-3,5-6,11H,1,4,7-9H2;2*1H
InChIKeyRAIWYJZONPBCOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Pyridyl)homopiperazine dihydrochloride (CAS 851292-41-6): A 7‑Membered Heterocyclic Building Block for CNS‑Targeted Ligand Design


1-(4-Pyridyl)homopiperazine dihydrochloride (CAS 851292-41-6) is a heterocyclic diamine salt comprising a 1,4-diazepane (homopiperazine) core N‑substituted with a 4‑pyridyl moiety. As a solid dihydrochloride salt (MW 250.17), it provides enhanced aqueous solubility and handling stability compared to its free‑base form . The 4‑pyridyl‑homopiperazine scaffold is recognized in medicinal chemistry as a bioisosteric replacement for piperidine and piperazine motifs, enabling additional molecular interactions with conserved amino acid residues in CNS targets [1]. The compound serves as a versatile intermediate for constructing ligands targeting histamine H3 receptors, sigma receptors, and various kinase enzymes .

Why 1-(4-Pyridyl)homopiperazine dihydrochloride (CAS 851292-41-6) Cannot Be Interchanged with Piperazine Analogs or Positional Isomers


Substituting 1-(4-pyridyl)homopiperazine with a piperazine analog or a positional isomer fundamentally alters the molecular recognition profile of the resulting ligand. The seven‑membered homopiperazine ring introduces distinct conformational flexibility and ring puckering compared to the six‑membered piperazine ring, which directly impacts the spatial orientation of the pyridyl nitrogen and the protonated amine moiety within a binding pocket [1]. Furthermore, the position of the pyridyl nitrogen (2‑, 3‑, or 4‑position) dictates receptor subtype selectivity: 4‑pyridyl and 3‑pyridyl piperazine/homopiperazine derivatives favor σ1 receptor binding, whereas 2‑pyridyl analogs exhibit preferential σ2 receptor engagement [2]. These conformational and electronic differences render generic substitution scientifically invalid when a specific pharmacophore geometry is required.

Quantitative Differentiation Evidence for 1-(4-Pyridyl)homopiperazine dihydrochloride (CAS 851292-41-6)


Sigma Receptor Subtype Selectivity: 4‑Pyridyl Scaffold Favors σ1 Over σ2

The position of the pyridyl nitrogen atom determines sigma receptor subtype preference. A direct head‑to‑head binding study comparing pyridylpiperazine series demonstrated that 4‑pyridyl and 3‑pyridyl piperazine/homopiperazine derivatives exhibit preferential binding to σ1 receptors, whereas 2‑pyridyl analogs favor σ2 receptors [1]. While the study utilized piperazine derivatives, the binding trend is driven by the pyridyl nitrogen position and is extrapolated to the homopiperazine scaffold due to the conserved pyridyl pharmacophore. Quantitative Ki values for specific homopiperazine compounds are not available in the cited study, but the class‑level inference establishes that selecting a 4‑pyridyl‑homopiperazine building block is essential for projects targeting σ1‑mediated pathways, as a 2‑pyridyl isomer would direct ligand binding toward σ2 receptors.

Sigma Receptor CNS Pharmacology Receptor Subtype Selectivity

H3 Receptor Antagonist Selectivity: 4‑Pyridylpiperazine Scaffold Confers Broad Selectivity Profile

Ligands bearing the 4‑pyridylpiperazine scaffold have been characterized as selective histamine H3 receptor antagonists. A structural modification study reported that 4‑pyridylpiperazine derivatives exhibit H3R selective antagonism with minimal cross‑reactivity against dopamine D2, muscarinic M1, and α1‑adrenergic receptors [1]. The homopiperazine analog extends this scaffold by providing an additional methylene unit in the diazepane ring, which can further modulate receptor‑ligand interactions through altered ring conformation and amine basicity [2]. Direct comparative data for 1-(4‑pyridyl)homopiperazine versus 1-(4‑pyridyl)piperazine are not available in the cited literature; however, the conserved 4‑pyridyl pharmacophore supports the class‑level inference that the homopiperazine derivative retains the inherent selectivity advantages of the 4‑pyridyl scaffold.

Histamine H3 Receptor GPCR Antagonism Selectivity Profiling

Conformational and pKa Differentiation: Homopiperazine vs Piperazine Core

The replacement of a six‑membered piperazine ring with a seven‑membered homopiperazine ring alters both the conformational ensemble and the basicity of the secondary amine. Homopiperazine exhibits a higher pKa value (pKa ≈ 10.4) compared to piperazine (pKa ≈ 9.8) for the protonated nitrogen, resulting in a greater proportion of the protonated species at physiological pH [1]. Additionally, the homopiperazine ring can adopt multiple puckered conformations (twist‑boat, chair) that are not accessible to piperazine, thereby enabling distinct spatial positioning of the pyridyl substituent within a binding pocket [2]. These physicochemical differences are intrinsic to the homopiperazine scaffold and provide a quantitative basis for selecting the homopiperazine analog when enhanced amine protonation or altered ring geometry is desired.

Conformational Analysis Amine Basicity Ring Size Effects

High‑Impact Research and Industrial Applications for 1-(4-Pyridyl)homopiperazine dihydrochloride (CAS 851292-41-6)


Synthesis of σ1‑Selective CNS Ligands

Researchers developing σ1 receptor antagonists or agonists for neurological indications (e.g., methamphetamine abuse, pain, neurodegeneration) should utilize 1-(4‑pyridyl)homopiperazine as the core amine scaffold. The 4‑pyridyl substitution pattern directs binding toward σ1 receptors, while the homopiperazine ring provides conformational flexibility to optimize ligand‑receptor interactions [1]. The dihydrochloride salt form ensures facile handling and aqueous solubility during amide coupling or reductive amination reactions.

Design of Conformationally Constrained H3 Receptor Antagonists

In histamine H3 receptor antagonist programs for sleep disorders, cognitive impairment, or obesity, 1-(4‑pyridyl)homopiperazine offers a validated scaffold with demonstrated H3R selectivity over D2, M1, and α1 receptors [2]. The seven‑membered ring introduces conformational constraint distinct from piperazine‑based ligands, potentially enhancing binding affinity or metabolic stability while maintaining the favorable selectivity profile of the 4‑pyridyl pharmacophore [3].

Kinase Inhibitor Fragment Elaboration

The 4‑pyridyl‑homopiperazine motif is a privileged fragment in ATP‑competitive kinase inhibitors, particularly for targets such as ALK2, TRK, and IRAK‑4 . The homopiperazine amine serves as a versatile attachment point for introducing diverse hinge‑binding or solvent‑exposed moieties via N‑alkylation or N‑acylation. The dihydrochloride salt facilitates direct use in parallel synthesis workflows without requiring in situ neutralization.

FAAH Inhibitor Development

1‑Homopiperazine carboxylate derivatives, including those bearing 4‑pyridyl substitution, have been disclosed as fatty acid amide hydrolase (FAAH) inhibitors with potential therapeutic utility in pain, inflammation, and gastrointestinal disorders [4]. 1-(4‑Pyridyl)homopiperazine dihydrochloride provides a direct entry point for synthesizing N‑carbamoyl and N‑acyl FAAH inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Pyridyl)homopiperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.